molecular formula C21H16F2N2O3S2 B2565408 (3Z)-1-(3-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894686-42-1

(3Z)-1-(3-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2565408
CAS No.: 894686-42-1
M. Wt: 446.49
InChI Key: CSXYCHSCZYMJPA-ODLFYWEKSA-N
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Description

(3Z)-1-(3-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H16F2N2O3S2 and its molecular weight is 446.49. The purity is usually 95%.
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Biological Activity

The compound (3Z)-1-(3-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, identified by its CAS number 894682-19-0, represents a novel class of thiazine derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H16F2N2O3S2C_{21}H_{16}F_{2}N_{2}O_{3}S_{2} with a molecular weight of 446.5 g/mol. The compound features a thieno[3,2-c][1,2]thiazin core structure that is substituted with fluorobenzyl and fluoromethylphenyl groups, which are known to influence biological activity through various mechanisms.

PropertyValue
CAS Number894682-19-0
Molecular FormulaC21H16F2N2O3S2C_{21}H_{16}F_{2}N_{2}O_{3}S_{2}
Molecular Weight446.5 g/mol
StructureThieno[3,2-c][1,2]thiazin core with fluorinated substituents

Anticancer Properties

Recent studies have indicated that thiazine derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated potent antiproliferative activity against various cancer cell lines. In vitro assays suggest that the incorporation of fluorine atoms enhances the compound's interaction with cellular targets involved in cancer progression.

  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Studies on fluorinated benzothiazoles have shown that they can inhibit cancer cell growth without a biphasic dose-response curve, making them suitable candidates for further development as chemotherapeutic agents .

Antimicrobial Activity

The biological evaluation of related compounds has revealed promising antimicrobial activity. The presence of specific functional groups in thiazine derivatives has been linked to enhanced interaction with microbial targets.

  • Case Study : A study involving thiazine derivatives showed that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential enzymes .

Enzyme Inhibition

Thiazine derivatives have also been studied for their potential as enzyme inhibitors. For example, they may inhibit tyrosinase activity, which is critical in melanin biosynthesis.

  • Research Findings : In a comparative study on tyrosinase inhibitors, certain analogs exhibited IC50 values comparable to established inhibitors like kojic acid. This suggests potential applications in skin whitening products and treatments for hyperpigmentation disorders .

Properties

IUPAC Name

(3Z)-3-[(3-fluoro-4-methylanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O3S2/c1-13-5-6-16(10-17(13)23)24-11-19-20(26)21-18(7-8-29-21)25(30(19,27)28)12-14-3-2-4-15(22)9-14/h2-11,24H,12H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXYCHSCZYMJPA-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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